N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-ethoxyphenyl)methyl]-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-[(2-ethoxyphenyl)methyl]-5-[(2-bromophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-2-26-15-10-6-3-7-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-5-4-8-13(14)19/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWYSUQRSAYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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